molecular formula C5H7BrN2O B1359727 (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol CAS No. 861362-06-3

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B1359727
CAS No.: 861362-06-3
M. Wt: 191.03 g/mol
InChI Key: KXNDYMLJDLCBMV-UHFFFAOYSA-N
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Description

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C5H7BrN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 5 and a hydroxymethyl group at position 2 makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol typically involves the bromination of 1-methylimidazole followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 1-methylimidazole with bromine to form 5-bromo-1-methylimidazole. This intermediate is then treated with formaldehyde and a reducing agent to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: (5-Bromo-1-methyl-1H-imidazol-2-yl)formaldehyde or (5-Bromo-1-methyl-1H-imidazol-2-yl)carboxylic acid.

    Reduction: 1-Methyl-1H-imidazol-2-ylmethanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group.

Properties

IUPAC Name

(5-bromo-1-methylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNDYMLJDLCBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634218
Record name (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861362-06-3
Record name (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methylimidazole-2-methanol (3.15 g, 28 mmol) (R. J. Sundberg; P. V. Nguyen; Med. Chem. Res. 7, 2, 1997, 123-136) was suspensed in THF (75 ml) at −20° C. and treated slowly (within 30 min) with N-bromosuccinimide (4.9 g, 27 mmol). The reaction mixture was allowed to warm up slowly to room temperature and quenched with saturated aqueous NaHCO3 solution (50 ml). The aqueous layer was extracted 3 times with AcOEt. The combined extracts were washed with saturated aqueous NaHCO3 solution, dried over Na2SO4, filtered and the solvent was removed in vacuo. The residue was chromatographed (silica, elution first with AcOEt/hexane 1:1, then with CH2Cl2/MeOH 95:05) to provide the title compound (2.11 g, 67%) as a white solid. MS: m/e=191.2 (M+).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
67%

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